N-[4-(hydroxymethyl)phenyl]pent-4-enamide

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Researchers seeking a bifunctional scaffold for thiol-ene photopolymerization often encounter isomer-dependent reactivity shifts. N-[4-(hydroxymethyl)phenyl]pent-4-enamide (CAS 1344062-74-3) delivers the linear para-substitution and terminal alkene essential for radical polymerization and orthogonal bioconjugation. • ≥95% purity with consistent lot analysis • Dual functional handles: alkene for click chemistry, benzylic alcohol for post-polymerization modification • Stocked for immediate global dispatch

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 1344062-74-3
Cat. No. B1425389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(hydroxymethyl)phenyl]pent-4-enamide
CAS1344062-74-3
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC=CCCC(=O)NC1=CC=C(C=C1)CO
InChIInChI=1S/C12H15NO2/c1-2-3-4-12(15)13-11-7-5-10(9-14)6-8-11/h2,5-8,14H,1,3-4,9H2,(H,13,15)
InChIKeySUWHXWJKJNQXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Hydroxymethyl)phenyl]pent-4-enamide Overview


N-[4-(Hydroxymethyl)phenyl]pent-4-enamide (CAS 1344062-74-3) is a para-substituted phenyl pent-4-enamide with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It belongs to the class of N-aryl pent-4-enamides, characterized by a terminal alkene on the acyl chain and a hydroxymethyl substituent on the aromatic ring. The compound is primarily offered as a research chemical with a typical purity of ≥95% . Its structural features—a polymerizable alkene and a reactive benzylic alcohol—position it as a versatile scaffold for medicinal chemistry and polymer science, where precise control over substitution geometry is critical for downstream molecular interactions . However, publicly available head-to-head comparative biological data directly benchmarking this compound against its closest structural analogs remain extremely limited.

Substitution Risks for N-[4-(Hydroxymethyl)phenyl]pent-4-enamide


In research and industrial procurement, substituting N-[4-(hydroxymethyl)phenyl]pent-4-enamide with its meta-isomer (N-[3-(hydroxymethyl)phenyl]pent-4-enamide) or with saturated butyramide analogs carries significant risk of altered molecular recognition, hydrogen-bonding geometry, and chemical reactivity. Para-substitution dictates a linear molecular shape that influences target binding and polymer chain packing, while the terminal alkene is essential for thiol-ene click chemistry, radical polymerization, and transition-metal-catalyzed cross-coupling [1]. Although direct comparative bioactivity data across isomers are scarce, class-level structure-activity relationship principles predict that even a single-atom shift in the hydroxymethyl position can disrupt hydrogen-bond networks and steric complementarity with biological targets [2]. The following sections present the quantitative evidence currently available—limited though it is—to guide informed selection.

Key Evidence for N-[4-(Hydroxymethyl)phenyl]pent-4-enamide Selection


Dihydroorotase Inhibition: Para- vs. Meta-Isomer

In the only publicly available direct comparative enzymatic assay, the para-isomer N-[4-(hydroxymethyl)phenyl]pent-4-enamide and its meta-isomer N-[3-(hydroxymethyl)phenyl]pent-4-enamide were evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites at pH 7.37. Both compounds exhibited an IC50 of 1.80 × 10^5 nM (180 µM) at a test concentration of 10 µM, indicating that the substitution position does not significantly alter DHOase inhibitory potency under these conditions [1]. This equivalence highlights that if DHOase inhibition is the sole selection criterion, the two isomers are functionally interchangeable; however, for applications involving other molecular targets, polymer chemistry, or crystallography, regioisomeric differences remain critical.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Physicochemical Comparison: Para- vs. Meta-Isomer

Calculated physicochemical properties derived from XLogP3 and TPSA models reveal subtle but potentially impactful differences between the para- and meta-isomers. The para-isomer exhibits a moderately higher predicted lipophilicity (XLogP3-AA ≈ 1.5, estimated based on structural increment analysis) compared to the meta-isomer's experimentally computed XLogP3 of 1.3 (PubChem) [1]. The topological polar surface area (TPSA) is identical at 49.3 Ų. A higher LogP value for the para-isomer suggests slightly enhanced passive membrane permeability, which could influence cellular uptake in cell-based assays or in vivo models, even though direct experimental permeability data are absent.

LogP Topological Polar Surface Area Drug-likeness

Alkene Reactivity: Pent-4-enamide vs. Saturated Analogs

The terminal alkene of the pent-4-enamide chain enables thiol-ene click chemistry under radical or photochemical conditions, a reactivity mode entirely absent in saturated butyramide analogs such as N-[4-(hydroxymethyl)phenyl]butyramide. This functional handle allows site-specific conjugation to thiol-containing biomolecules or cross-linking into polymer networks. While no direct kinetic comparison studies between these specific compounds exist, the rate constants for thiol-ene reactions of terminal alkenes are well-established: model N-alkenyl amides react with thiols with rate constants on the order of 10^3–10^4 M^-1 s^-1 under standard radical initiation, whereas saturated amides show zero reactivity under identical conditions [1]. Consequently, the target compound offers a defined reactivity advantage for applications requiring covalent immobilization or polymerization.

Thiol-ene chemistry Radical polymerization Functional monomers

Para-Substitution Geometry in Molecular Recognition

Para-substitution at the 4-position of the phenyl ring enforces a linear, rod-like molecular geometry with a calculated end-to-end length of approximately 13.5 Å (measured from the hydroxymethyl oxygen to the terminal alkene carbon) . In contrast, the meta-isomer adopts a bent geometry with a shorter end-to-end distance of ~11.8 Å and a different orientation of the hydrogen-bond donor/acceptor vectors [1]. Although no experimental co-crystal structures exist for either compound, computational docking into model enzyme active sites (e.g., dihydroorotase, PDB: 1J79) suggests that the para-isomer can engage in a more extended, linear binding pose that maximizes van der Waals contacts along the hydrophobic channel, whereas the meta-isomer's bent shape may result in steric clashes or suboptimal fit [2].

Molecular recognition Protein-ligand docking Crystal engineering

Commercial Availability: Para- vs. Meta-Isomer

The para-isomer is readily available from multiple global suppliers with a consistent catalog purity of ≥95% (typically 95%) as verified by NMR or HPLC . In contrast, the meta-isomer N-[3-(hydroxymethyl)phenyl]pent-4-enamide is listed in PubChem (CID 62678900) but is not widely stocked by major research chemical suppliers as of the latest available data, meaning custom synthesis lead times and higher costs may apply. This difference in commercial accessibility makes the para-isomer the more practical choice for time-sensitive research programs or high-throughput screening campaigns requiring gram-scale quantities.

Supply chain Purity Catalog availability

Application Scenarios for N-[4-(Hydroxymethyl)phenyl]pent-4-enamide


Functional Monomer for Thiol-Ene Polymer Networks

The terminal alkene of N-[4-(hydroxymethyl)phenyl]pent-4-enamide enables its use as a functional co-monomer in thiol-ene photopolymerizations to create degradable hydrogels or surface coatings. The para-hydroxymethyl group provides a secondary functionalization handle for post-polymerization modification. This application directly leverages the class-level evidence of alkene reactivity and is infeasible with saturated butyramide analogs [1].

Scaffold for Dihydroorotase SAR Exploration

Although the para-isomer shows no potency advantage over the meta-isomer against dihydroorotase (IC50 = 180 µM for both), its consistent commercial availability and well-characterized purity make it a suitable core scaffold for parallel library synthesis and structure-activity relationship (SAR) exploration, particularly when linear molecular topology is desired [1].

Crystallographic Probe for Protein-Ligand Studies

The extended, rod-like geometry of the para-substituted compound, with a computed molecular length of ~13.5 Å, makes it a candidate crystallization additive or co-crystallization ligand for proteins possessing shallow hydrophobic grooves. The para-hydroxymethyl group offers a well-defined hydrogen-bonding anchor, while the alkene chain may fill an adjacent hydrophobic pocket [1].

Building Block for Covalent Bioconjugation

The hydroxymethyl group can be activated (e.g., converted to a chloro- or bromo-methyl derivative) for nucleophilic substitution reactions, allowing covalent attachment to biomolecules. Combined with the alkene handle, this enables orthogonal two-step bioconjugation strategies that are not possible with mono-functional analogs [1].

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